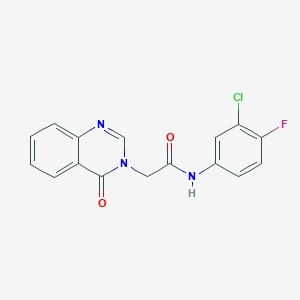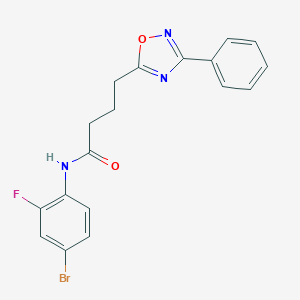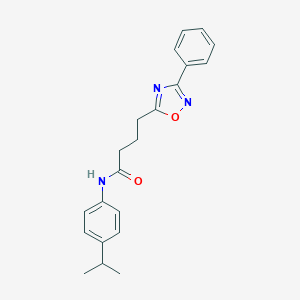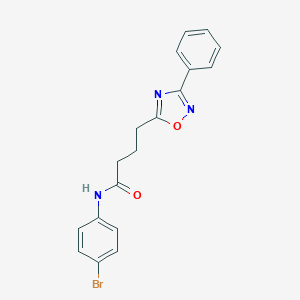
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CFA, is a widely studied compound in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
作用機序
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been found to selectively target tyrosine kinases, which are involved in the regulation of cell growth, proliferation, and differentiation. By inhibiting the activity of these kinases, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the growth and spread of cancer cells. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in the regulation of cell growth, survival, and differentiation.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with numerous research groups reporting its pharmacological effects and mechanism of action. However, N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It is a relatively non-specific inhibitor, which can lead to off-target effects. It also has poor solubility in water, which can make it difficult to use in in vivo studies.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the development of more specific inhibitors that can target specific tyrosine kinases or phosphodiesterases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, the in vivo efficacy and toxicity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide need to be further studied to assess its potential as a therapeutic agent. Overall, the study of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has shown promising results and has the potential to lead to the development of new treatments for various diseases.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide with ethyl 3-chloro-4-fluorobenzoate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in high yield and purity. This method has been optimized and modified by various research groups to improve the yield and purity of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of cancer, inflammation, and other diseases. N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of various enzymes and proteins, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These enzymes and proteins play crucial roles in the development and progression of various diseases, making N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide a potential therapeutic agent.
特性
分子式 |
C16H11ClFN3O2 |
|---|---|
分子量 |
331.73 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChIキー |
REMIGQGTEHVZSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)



![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)